molecular formula C10H8BrFO B1293270 (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 898790-15-3

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No.: B1293270
CAS No.: 898790-15-3
M. Wt: 243.07 g/mol
InChI Key: NULDLBYCYVZYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone (CAS 898790-15-3) is a halogenated aromatic ketone with the molecular formula C₁₀H₈BrFO and a molecular weight of 243.07 g/mol . Its structure features a cyclopropyl group attached to a methanone moiety, with a bromo substituent at the para position and a fluoro substituent at the ortho position on the phenyl ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The bromine atom enhances electrophilic reactivity, while the fluorine atom contributes to metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULDLBYCYVZYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642502
Record name (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-15-3
Record name (4-Bromo-2-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzene and cyclopropylcarbonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-fluorobenzene is reacted with cyclopropylcarbonyl chloride in the presence of triethylamine at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound.

Chemical Reactions Analysis

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the phenyl ring can enhance the efficacy of drugs against resistant strains of bacteria and fungi, making them promising candidates for new antibiotics .

Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In particular, derivatives of cyclopropyl ketones have demonstrated the ability to inhibit pathways involved in inflammation, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Chemical Reactions

Synthetic Methodologies
this compound is often utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various reactions such as nucleophilic substitutions and cycloadditions, which are essential in creating diverse chemical entities .

Total Mechano-synthesis
Recent advancements have introduced total mechano-synthesis techniques involving this compound. Such methods emphasize environmentally friendly practices while maintaining high efficiency in producing pharmaceutical intermediates, particularly for cholesterol-lowering agents like pitavastatin .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated the effectiveness of this compound derivatives against bacterial strainsSignificant activity observed; potential for development into new antibiotic formulations
Anti-inflammatory Research Investigated the compound’s effects on inflammatory pathwaysDemonstrated inhibition of key inflammatory mediators; potential therapeutic applications in chronic inflammatory diseases
Synthesis of Pharmaceutical Intermediates Explored synthetic routes using this compoundHighlighted its role as a versatile building block in drug synthesis; eco-friendly methodologies were emphasized

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural similarities with (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone, differing in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
This compound 898790-15-3 C₁₀H₈BrFO 243.07 Bromo (para), fluoro (ortho), cyclopropyl
4-Bromo-2-(trifluoromethyl)phenylmethanone 1341736-93-3 C₁₁H₈BrF₃O 293.08 Bromo (para), trifluoromethyl (ortho)
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone 395101-26-5 C₁₃H₉NOFBr 294.11 Amino (ortho), bromo (meta), 4-fluorophenyl
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₈BrO₂ 243.07 Bromo (ortho), methoxy (para), acetyl group
(5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone N/A C₁₆H₂₀BrO₂ 331.24 Bromo (meta), hydroxyl (ortho), propylcyclohexyl
2-Bromo-4'-chlorobenzophenone 99585-64-5 C₁₃H₈BrClO 299.56 Bromo (ortho), chloro (para)
Cyclopropyl (2-bromo-4-fluorophenyl)methanol 1379329-80-2 C₁₀H₁₀BrFO 245.09 Bromo (ortho), fluoro (para), cyclopropyl, alcohol

Key Differences and Implications

4-Bromo-2-(trifluoromethyl)phenylmethanone (CAS 1341736-93-3): The trifluoromethyl group at the ortho position is more electron-withdrawing than fluorine, enhancing electrophilicity and resistance to metabolic degradation . Higher molecular weight (293.08 vs. 243.07) may reduce solubility in polar solvents compared to the fluoro analogue.

Solubility in DMSO and methanol makes it suitable for biological assays .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): The methoxy group at the para position improves solubility in organic solvents but reduces electrophilicity compared to halogenated derivatives .

(5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone: The hydroxyl group enables hydrogen bonding, enhancing crystallinity (as evidenced by X-ray diffraction data) .

2-Bromo-4'-chlorobenzophenone (CAS 99585-64-5): Chloro at the para position offers moderate electron-withdrawing effects, intermediate between fluoro and bromo .

Cyclopropyl (2-bromo-4-fluorophenyl)methanol (CAS 1379329-80-2): The alcohol functional group increases hydrophilicity and enables derivatization (e.g., esterification) .

Biological Activity

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone, with the chemical formula C10H8BrF and a molecular weight of approximately 243.075 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The unique structure of this compound includes a bromine atom and a fluorine atom attached to a phenyl ring, along with a cyclopropyl group linked to a carbonyl group (methanone). This configuration is significant as halogenated aromatic compounds are often associated with enhanced biological activity due to their ability to interact with various biological targets.

Preliminary studies suggest that this compound may influence biological pathways related to cell proliferation and apoptosis . The presence of halogen substituents can enhance the compound's reactivity, potentially allowing it to act as an inhibitor or modulator of key enzymes involved in these pathways.

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, compounds with similar structural motifs have demonstrated promising antibacterial and antifungal activities. For instance, studies have shown that halogenated compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Potential Therapeutic Applications

The compound's structural characteristics suggest potential applications in pharmacology, particularly in the development of anti-cancer and anti-inflammatory agents . The reactivity associated with the carbonyl group combined with halogen substituents may allow for interactions with biological macromolecules, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
4-Bromo-2-chlorophenylmethanoneC10H8BrClOContains chlorine instead of fluorine
4-Iodo-2-fluorophenylmethanoneC10H8IFOIodine substitution enhances reactivity
4-Bromo-3-fluorophenylmethanoneC10H8BrFDifferent position of fluorine on the ring

This table highlights how variations in halogen substitution can affect reactivity and biological activity. The unique combination of bromine and fluorine in this compound may provide distinct advantages in terms of binding affinity and specificity towards target molecules.

Case Studies and Research Findings

Research into halogenated aromatic compounds has consistently shown their potential in various biological applications. For example:

  • Antibacterial Activity : Compounds similar to this compound have been studied for their effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .
  • Antifungal Activity : Similar compounds have also exhibited antifungal activity against pathogens like Candida albicans, suggesting that this compound could share these properties .
  • Cancer Research : Investigations into halogenated compounds have revealed their capacity to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival.

Q & A

Basic: What are the recommended methods for synthesizing (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone, and how is purity validated?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where cyclopropanecarbonyl chloride reacts with 4-bromo-2-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Purity validation employs high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy to confirm structural integrity. Purity thresholds ≥98% are standard for research-grade material .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, the C–Br bond length is typically 1.89–1.92 Å, while the C–F bond measures ~1.34 Å. Software like SHELXL refines the structure using least-squares minimization, achieving R-factors <0.05 for high-resolution data. ORTEP-3 visualizes thermal ellipsoids, clarifying positional disorder or anisotropic displacement. Symmetry operations (e.g., ) resolve space group assignments (e.g., monoclinic P2₁/c) .

Advanced: How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, facilitated by its electronegativity and steric accessibility. Fluorine’s electron-withdrawing effect activates the aryl ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic attacks. Density functional theory (DFT) calculations predict charge distribution at the para-bromo position (Mulliken charge: ~−0.25 e), guiding catalyst selection (e.g., Pd(PPh₃)₄) .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?

Answer:
Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Stability tests via accelerated aging (40°C/75% relative humidity for 14 days) combined with HPLC monitoring confirm no degradation products (e.g., dehalogenation or ketone reduction) .

Advanced: How to address contradictions between NMR and X-ray crystallography data in structural assignments?

Answer:
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static crystal packing. For example, NMR may show averaged signals for flexible cyclopropane moieties, while SCXRD reveals fixed conformations. Variable-temperature NMR (VT-NMR) and NOESY experiments can correlate solution-state dynamics with solid-state data .

Basic: What role does this compound serve as an intermediate in pharmaceutical synthesis?

Answer:
It is a key precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. The ketone group undergoes nucleophilic additions, while the bromine enables Pd-catalyzed cross-coupling to introduce heterocycles or functionalized aryl groups .

Advanced: What strategies are effective for impurity profiling in batch-to-batch consistency?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) identifies trace impurities (e.g., dehalogenated byproducts or residual catalysts). Limit tests using charged aerosol detection (CAD) quantify inorganic residues (e.g., Al³⁺ from Friedel-Crafts catalysts). Method validation follows ICH Q3A guidelines, with thresholds <0.1% for unidentified impurities .

Advanced: How can green chemistry principles optimize the synthesis of this compound?

Answer:
Replace AlCl₃ with recyclable acidic ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste. Microwave-assisted synthesis reduces reaction times (from 12 h to 2 h) and improves yields by 15–20%. Solvent recovery systems (e.g., rotary evaporation with cold traps) minimize ethyl acetate usage .

Advanced: What spectroscopic techniques beyond NMR are critical for functional group analysis?

Answer:
Fourier-transform infrared spectroscopy (FT-IR) confirms the ketone group (C=O stretch at ~1680 cm⁻¹) and aryl-halogen bonds (C–Br: ~550 cm⁻¹; C–F: ~1220 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0) .

Advanced: How does steric hindrance from the cyclopropane ring affect regioselectivity in derivatization reactions?

Answer:
The cyclopropane’s strained geometry directs electrophilic attacks to the less hindered para position relative to fluorine. Molecular modeling (e.g., Gaussian 09) calculates steric maps, showing a 30% higher energy barrier for ortho substitution. Experimental data from competitive reactions (e.g., nitration) confirm >90% para selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.